9-oxo-9H-fluorene-3-carboxamide 9-oxo-9H-fluorene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11104122
InChI: InChI=1S/C14H9NO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H,(H2,15,17)
SMILES: C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol

9-oxo-9H-fluorene-3-carboxamide

CAS No.:

Cat. No.: VC11104122

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

9-oxo-9H-fluorene-3-carboxamide -

Specification

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
IUPAC Name 9-oxofluorene-3-carboxamide
Standard InChI InChI=1S/C14H9NO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H,(H2,15,17)
Standard InChI Key LTQNYPKKCPOQDX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The core structure of 9-oxo-9H-fluorene-3-carboxamide consists of a fluorene backbone—a bicyclic system comprising two benzene rings fused via a five-membered central ring. The ketone group at position 9 introduces electron-withdrawing effects, while the carboxamide group at position 3 contributes to hydrogen-bonding capabilities and solubility modulation.

Molecular Formula: C14H9NO2\text{C}_{14}\text{H}_{9}\text{NO}_{2}
Molecular Weight: 223.23 g/mol
IUPAC Name: 9-Oxo-9H-fluorene-3-carboxamide

The compound’s planar structure and conjugated π-system enable interactions with biological targets and materials matrices, making it suitable for applications ranging from drug development to organic electronics .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 9-oxo-9H-fluorene-3-carboxamide typically involves a two-step process:

Step 1: Preparation of 9-Oxo-9H-fluorene-3-carboxylic Acid

The precursor acid is synthesized via Friedel-Crafts acylation of fluorene, followed by selective oxidation. For example:

Fluorene+AcClAlCl33AcetylfluoreneKMnO49-Oxo-9H-fluorene-3-carboxylic Acid\text{Fluorene} + \text{AcCl} \xrightarrow{\text{AlCl}_3} 3-Acetylfluorene \xrightarrow{\text{KMnO}_4} 9\text{-Oxo-9H-fluorene-3-carboxylic Acid}

This method yields the carboxylic acid with ~75% purity, which is further purified via recrystallization .

Step 2: Conversion to Carboxamide

The carboxylic acid is converted to the carboxamide using coupling agents such as N,N’\text{N,N}’-dicyclohexylcarbodiimide (DCC):

9-Oxo-9H-fluorene-3-carboxylic Acid+NH3DCC9-Oxo-9H-fluorene-3-carboxamide\text{9-Oxo-9H-fluorene-3-carboxylic Acid} + \text{NH}_3 \xrightarrow{\text{DCC}} \text{9-Oxo-9H-fluorene-3-carboxamide}

Alternative methods involve forming the acid chloride intermediate with PCl5\text{PCl}_5, followed by ammonolysis .

Key Chemical Reactions

The compound participates in reactions typical of aromatic ketones and amides:

  • Nucleophilic Aromatic Substitution: The electron-deficient fluorenone ring undergoes substitution at positions activated by the ketone group.

  • Reduction: The ketone group can be reduced to a secondary alcohol using NaBH4\text{NaBH}_4, altering electronic properties.

  • Hydrolysis: Under acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposes at temperatures above 250°C without melting, consistent with fluorenone derivatives.

Crystallographic Data

X-ray diffraction studies of analogous compounds reveal a planar fluorenone core with bond lengths of 1.22 Å (C=O) and 1.34 Å (C-N in the carboxamide group). The dihedral angle between the carboxamide and fluorenone planes is ~12°, indicating partial conjugation .

Biological Activity and Mechanisms

Apoptosis Induction

Structural analogs such as N-aryl-9-oxo-9H-fluorene-1-carboxamides demonstrate potent apoptosis-inducing activity in cancer cells. For example:

  • EC50_{50} Values: 0.15–0.29 μM in HCT116 (colorectal carcinoma) and SNU398 (hepatocellular carcinoma) cells .

  • Mechanism: Activation of caspase-3/7 pathways and disruption of mitochondrial membrane potential .

While direct data for the 3-carboxamide isomer is lacking, positional isomerism is known to modulate target affinity. The 3-substituted derivative may exhibit enhanced steric compatibility with hydrophobic enzyme pockets compared to 1- or 4-substituted analogs .

Industrial and Materials Science Applications

Organic Semiconductors

The extended π-conjugation and electron-deficient nature of fluorenone carboxamides make them candidates for n-type semiconductors. Thin-film transistors incorporating analogous compounds exhibit electron mobilities of ~0.1 cm2^2/V·s .

Polymer Additives

Incorporation into polyimide matrices improves thermal stability (glass transition temperatures >300°C) and reduces dielectric constants (~2.8 at 1 MHz), beneficial for microelectronics .

Future Research Directions

  • Structure-Activity Relationships: Systematic evaluation of substituent effects at the 3-position on anticancer potency.

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to enhance aqueous solubility and bioavailability.

  • Materials Optimization: Development of fluorenone-carboxamide copolymers for flexible electronics.

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